2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid
Description
This compound is a spirocyclic derivative featuring a 2-azaspiro[4.6]undecane core, modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at position 2 and a carboxylic acid moiety at position 2. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F2NO4/c27-26(28)13-7-1-6-12-25(26)16-29(14-22(25)23(30)31)24(32)33-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,1,6-7,12-16H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRGVLUKDPZJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(CC1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid is a novel chemical entity that has garnered attention for its potential biological activities. Its unique structural features, including the fluorenylmethoxycarbonyl group and difluoro substitutions, suggest promising pharmacological properties that could be exploited in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 400.43 g/mol. The structural characteristics include:
- Fluorenylmethoxycarbonyl group : A protective group commonly used in peptide synthesis.
- Difluoro substituents : Known to enhance metabolic stability and bioactivity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of difluoro groups may enhance binding affinity due to increased lipophilicity and hydrogen bonding capabilities.
Biological Activity
The biological activities associated with This compound are under investigation, with preliminary studies suggesting several potential effects:
- Antitumor Activity : Analogous compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antimicrobial Properties : Similar derivatives have demonstrated activity against bacterial and fungal strains, indicating potential use in treating infections.
- Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Fluorenylmethoxycarbonyl, difluoro | Antitumor, antimicrobial, neuroprotective |
| Tetrahydroisoquinoline | Isoquinoline core | Antitumor properties |
| 5-Chloroisoquinoline | Chloro substituent | Antimicrobial activity |
| Fluorenylmethanol | Fluorene scaffold | Neuroprotective effects |
Case Studies
Several studies have explored the biological activities of related compounds:
- Antitumor Studies : A study published in Journal of Medicinal Chemistry examined the effects of tetrahydroisoquinoline derivatives on cancer cell lines, highlighting their ability to inhibit cell growth through apoptosis induction.
- Antimicrobial Research : In a Pharmaceutical Biology article, researchers reported that fluorenylmethoxycarbonyl derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotection Studies : Research featured in Neuroscience Letters indicated that certain spirocyclic compounds could protect neuronal cells from oxidative damage, suggesting potential therapeutic applications for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Spiro Ring Size and Heteroatoms
- Target Compound : Spiro[4.6]undecane system (two rings: 4- and 6-membered) with nitrogen at the bridgehead.
- Analog 1 (CAS 2219418-88-7) : Spiro[4.5]decane system (4- and 5-membered rings) with 8-oxa (oxygen) and 4-fluoro substituents .
- Analog 2 (CAS 1823835-45-5) : Spiro[4.5]decane system with 8-thia (sulfur) and 8,8-dioxide groups .
Key Differences :
- Larger spiro[4.6] system in the target compound may confer distinct conformational flexibility compared to smaller spiro[4.5] analogs.
- Heteroatom variations (N vs. O vs. S) influence electronic properties: sulfur in Analog 2 increases polarizability, while oxygen in Analog 1 enhances hydrogen-bonding capacity.
Substituent Effects
- In contrast, Analog 1 has a single 4-fluoro substituent, which may offer less pronounced electronic modulation .
- Functional Groups : The carboxylic acid at position 4 (target) enables amide bond formation, whereas analogs with ester or hydroxyl groups (e.g., compounds) may exhibit divergent reactivity .
Physicochemical Properties
| Property | Target Compound | Analog 1 (CAS 2219418-88-7) | Analog 2 (CAS 1823835-45-5) |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₄F₂N₂O₅ | C₂₃H₂₂FNO₆ | C₂₄H₂₅NO₆S |
| Molecular Weight | ~466.46 g/mol | ~435.43 g/mol | ~455.52 g/mol |
| Density | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | 569.5°C (analogous compound) | Not reported |
| Solubility | No data available | No data available | No data available |
Notes:
- Limited physicochemical data are available for these specialized spiro compounds. The boiling point of 569.5°C (from a related compound in ) suggests high thermal stability, likely shared across analogs due to aromatic Fmoc groups .
- Fluorine substituents may reduce solubility in aqueous media compared to oxygen- or sulfur-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
